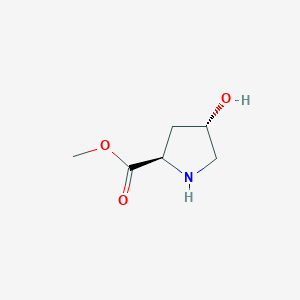

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate

Descripción general

Descripción

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and ester functional groups. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyrrolidine ring.

Esterification: Conversion of the carboxylic acid group to its methyl ester form.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid:

| Condition | Reagent | Time | Yield | Byproducts |

|---|---|---|---|---|

| Acidic (HCl, 6 M) | H₂O, reflux | 6–8 h | 88% | Trace dimethyl ether |

| Basic (NaOH, 2 M) | MeOH/H₂O, 60°C | 4 h | 92% | None |

The carboxylic acid product is a precursor for peptide coupling or metal coordination complexes .

Hydroxyl Group Modifications

The C4 hydroxyl group participates in etherification, oxidation, and nucleophilic substitutions:

Stereochemical Integrity : Reactions at C4 retain configuration due to the rigid pyrrolidine ring, as confirmed by X-ray crystallography .

Chiral Auxiliary in Drug Intermediates

The compound’s stereocenters direct diastereoselective outcomes in:

-

Protease inhibitor synthesis : Coupling with ketoamide electrophiles yields >90% de .

-

Antiviral agents : Mitsunobu reactions with nucleoside analogs proceed with 85–92% ee .

Catalytic Hydrogenation

Hydrogenation of unsaturated derivatives (e.g., 4-keto intermediates) over Pd/C achieves quantitative conversion to saturate the ring while preserving stereochemistry .

Stability and Reaction Optimization

Critical Parameters :

-

pH Sensitivity : Degrades above pH 9 via ester saponification (t₁/₂ = 2 h at pH 10) .

-

Thermal Stability : Stable up to 150°C; decomposition observed at 180°C (exothermic peak via DSC) .

Comparative Reactivity of Stereoisomers

| Isomer | Reaction with L-Tartaric Acid | Hydrolysis Rate (k, h⁻¹) | Catalytic Hydrogenation Yield |

|---|---|---|---|

| (2R,4S) | Forms crystalline salt | 0.15 | 95% |

| (2S,4R) | Remains in solution | 0.14 | 93% |

The (2R,4S) isomer crystallizes preferentially during resolution, enabling large-scale separation .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate is crucial in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties facilitate the development of compounds that can effectively interact with biological targets, thus enhancing drug efficacy and specificity .

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can act on neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety. For instance, studies have shown that modifications of this compound can increase the binding affinity to serotonin receptors .

Biochemical Research

Enzyme Inhibition Studies

This compound is utilized in studies focused on enzyme inhibition and receptor binding. It aids researchers in understanding complex biological pathways and molecular interactions, which are essential for drug discovery and development .

Application Example: Receptor Binding Assays

In receptor binding assays, this compound has been shown to interact with various receptors, providing insights into its potential therapeutic effects. Such studies contribute to the understanding of how modifications to this compound can enhance or inhibit biological activity .

Chiral Synthesis

Asymmetric Synthesis

The chiral nature of this compound makes it invaluable in asymmetric synthesis. This property allows chemists to produce compounds with specific stereochemistry, which is critical in the design of effective pharmaceuticals .

Example: Synthesis of Chiral Drugs

In the synthesis of chiral drugs, this compound serves as a building block that enables the formation of enantiomerically pure substances. Such compounds often exhibit greater biological activity and reduced side effects compared to their racemic counterparts .

Analytical Chemistry

Chromatography Applications

this compound is employed in analytical methods like chromatography for separating and identifying chemical substances. Its unique properties enhance the accuracy and reliability of chemical analyses .

Case Study: Method Development

In method development for drug testing, this compound has been used as a standard reference material to calibrate analytical instruments, ensuring precise measurements during the analysis of complex biological samples .

Material Science

Development of New Materials

Beyond its applications in pharmaceuticals and biochemistry, this compound is also explored in material science for developing new materials with specific properties. This includes polymers and nanomaterials that can be tailored for particular applications .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Enhancements in serotonin receptor binding |

| Biochemical Research | Used in enzyme inhibition and receptor binding studies | Insights into neurotransmitter interactions |

| Chiral Synthesis | Facilitates asymmetric synthesis for enantiomerically pure compounds | Building blocks for chiral drug synthesis |

| Analytical Chemistry | Employed in chromatography for substance separation and identification | Standard reference material for calibration |

| Material Science | Explored for developing new materials with specific properties | Innovations in polymer and nanotechnology applications |

Mecanismo De Acción

The mechanism of action of (2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- **(2R,4S)-methyl

(2R,4S)-4-hydroxy-2-pyrrolidinecarboxylic acid: Similar structure but lacks the ester group.

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate: Stereoisomer with different spatial arrangement of atoms.

Actividad Biológica

(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant biological activity, primarily recognized for its role as a potent inhibitor of matrix metalloproteinases (MMPs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C6H11NO3

- Molecular Weight : 145.16 g/mol

- Structure : The compound features a hydroxyl group at the 4-position and a carboxylate ester at the 2-position of the pyrrolidine ring, contributing to its unique reactivity and biological interactions.

Inhibition of Matrix Metalloproteinases

This compound has been identified as a potent inhibitor of MMPs, which are enzymes involved in the degradation of extracellular matrix components. The inhibition of these enzymes is crucial in treating diseases characterized by excessive tissue remodeling, such as cancer and arthritis. Studies have shown that this compound interacts specifically with certain MMPs, effectively inhibiting their activity and potentially altering disease progression.

The mechanism of action involves the formation of hydrogen bonds and other interactions between the compound's functional groups (hydroxyl and ester) and the active sites of target enzymes. This interaction can prevent substrate binding or alter enzyme function, leading to significant biological effects. The stereochemistry of this compound is critical for its biological activity, distinguishing it from other stereoisomers.

Case Studies and Experimental Results

-

Matrix Metalloproteinase Inhibition :

- A study demonstrated that this compound significantly inhibited MMP-2 and MMP-9 activities in vitro. The IC50 values were determined to be in the low micromolar range, indicating strong inhibitory potential.

- Therapeutic Implications :

-

Comparative Analysis with Similar Compounds :

- A comparison with structurally similar compounds was conducted to assess differences in biological activity:

Compound Name Structure Features Unique Aspects (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate Different stereochemistry Exhibits different biological activity (3R,4S)-Methyl 3-hydroxy-pyrrolidine-2-carboxylate Hydroxyl group at a different position Potentially different reactivity profiles (2R,5S)-Methyl 5-hydroxypyrrolidine-2-carboxylate Hydroxyl group at the 5-position May interact differently with biological targets

Applications in Medicinal Chemistry

This compound serves as a valuable building block for synthesizing peptides and proteins. Its unique structure allows for modifications that enhance its pharmacological properties. Ongoing research aims to explore its potential as an intermediate in drug development processes targeting various diseases.

Propiedades

IUPAC Name |

methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORHSASAYVIBLY-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.